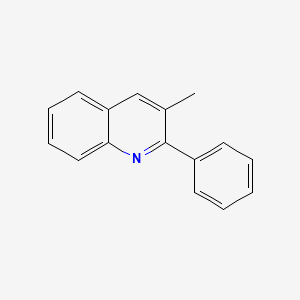
2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2,3-dihydropyridin-6-one.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2,3-dihydropyridin-6-one under basic conditions. This reaction forms the core structure of the compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new drugs, particularly for its biological activity against certain diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activity.
Comparison with Similar Compounds
Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile can be compared with other similar compounds, such as:
1-[1-oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-4-one: This compound has a similar structure but differs in the position of the carbonyl group.
1-[1-oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-5-one: Another similar compound with a different position of the carbonyl group.
The uniqueness of compound this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-14(20-10-11-5-3-4-8-19-11)15-16(21)12-6-1-2-7-13(12)17(15)22/h1-8,20H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWIVRBLQVSIDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NCC3=CC=CC=N3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NCC3=CC=CC=N3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786074.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786085.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786091.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B7786096.png)
![2-[(2-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7786105.png)
![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786108.png)
![(3E)-3-(phenylhydrazinylidene)-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one](/img/structure/B7786113.png)
![(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7786121.png)
![ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786130.png)
![ethyl N-[(2Z)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786138.png)
![2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]acetic acid](/img/structure/B7786159.png)
![(1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine](/img/structure/B7786174.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B7786184.png)

